molecular formula C6CrF9O6 B098463 Chromium(3+); 2,2,2-trifluoroacetate CAS No. 16712-29-1

Chromium(3+); 2,2,2-trifluoroacetate

Cat. No. B098463
CAS RN: 16712-29-1
M. Wt: 391.04 g/mol
InChI Key: WMQWGIITGJKGNO-UHFFFAOYSA-K
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Description

Chromium(3+); 2,2,2-trifluoroacetate, also known as Chromium (III) trifluoroacetate, is a compound with the CAS Number: 16712-29-1 . It has a molecular weight of 391.04 and its IUPAC name is chromium (3+) tris (trifluoroacetate) .


Synthesis Analysis

The synthesis of Chromium(3+); 2,2,2-trifluoroacetate involves specific features of the coordination chemistry of mono-, oligo-, and polynuclear trifluoroacetate complexes . Anhydrous trinuclear μ3-oxo complexes of Cr(III) are synthesized by anodic dissolution of metallic chromium in solutions of trifluoroacetic acid .


Molecular Structure Analysis

The molecular formula of Chromium(3+); 2,2,2-trifluoroacetate is C6CrF9O6.


Chemical Reactions Analysis

Chromium, in general, exhibits several oxidation states, with the +3 oxidation state being the most stable . The reactions of Chromium(3+); 2,2,2-trifluoroacetate would be expected to follow similar patterns.


Physical And Chemical Properties Analysis

Chromium is a metallic element usually found associated with iron-containing minerals and ores . It is a silvery, rather brittle metal . Physical properties of matter include color, density, hardness, and melting and boiling points .

Safety And Hazards

The safety data sheet for 2,2,2-Trifluoroethyl trifluoroacetate, a related compound, indicates that it is highly flammable and causes severe skin burns and eye damage . It is advised against food, drug, pesticide, or biocidal product use .

Future Directions

Trifluoroacetates are key components in pharmaceuticals and agrochemicals . The generation of trifluoroacetate structures are determined, to a high extent, by different coordination modes of the trifluoroacetate anion . Future research may focus on the potential of obtaining simple and complex fluorides by their thermal decomposition .

properties

IUPAC Name

chromium(3+);2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2HF3O2.Cr/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQWGIITGJKGNO-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6CrF9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371551
Record name Chromium(3+) tris(trifluoroacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chromium(3+); 2,2,2-trifluoroacetate

CAS RN

16712-29-1
Record name Chromium(3+) tris(trifluoroacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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